molecular formula C13H18N2O B13820765 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane

2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane

Cat. No.: B13820765
M. Wt: 218.29 g/mol
InChI Key: KUUJGYZFZYKMST-VXGBXAGGSA-N
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Description

2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane is a bicyclic compound featuring a diaza-bicyclo[2.2.1]heptane core structure.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases for epimerization and lactamization, as well as oxidizing and reducing agents for respective reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the diaza-bicyclo[2.2.1]heptane core, which can be further functionalized for specific applications .

Scientific Research Applications

2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action for 2-(4-Methoxybenzyl)-2,5-diaza-bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various biochemical interactions, potentially influencing enzymatic activities and receptor binding .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

(1R,4R)-2-[(4-methoxyphenyl)methyl]-2,5-diazabicyclo[2.2.1]heptane

InChI

InChI=1S/C13H18N2O/c1-16-13-4-2-10(3-5-13)8-15-9-11-6-12(15)7-14-11/h2-5,11-12,14H,6-9H2,1H3/t11-,12-/m1/s1

InChI Key

KUUJGYZFZYKMST-VXGBXAGGSA-N

Isomeric SMILES

COC1=CC=C(C=C1)CN2C[C@H]3C[C@@H]2CN3

Canonical SMILES

COC1=CC=C(C=C1)CN2CC3CC2CN3

Origin of Product

United States

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